1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea

Tubulin inhibitor Antiproliferative activity Cancer cell line panel

1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is a synthetic small molecule (C₁₇H₂₀N₈OS, MW 384.46) that integrates a 4,6-dimethylpyrimidine ring, a 1-phenyl-1H-tetrazole moiety, and a central urea group connected via a thioether-propyl linker. While no primary research publications specifically characterizing this compound were identified in the search, its structural features place it within the class of heterocyclic ureas investigated for pharmacological activity.

Molecular Formula C17H20N8OS
Molecular Weight 384.46
CAS No. 899968-98-0
Cat. No. B2512865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea
CAS899968-98-0
Molecular FormulaC17H20N8OS
Molecular Weight384.46
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)NCCCSC2=NN=NN2C3=CC=CC=C3)C
InChIInChI=1S/C17H20N8OS/c1-12-11-13(2)20-15(19-12)21-16(26)18-9-6-10-27-17-22-23-24-25(17)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,18,19,20,21,26)
InChIKeyVIALIVKXEJMSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea (CAS 899968-98-0): Structural and Pharmacological Profile for Research Procurement


1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is a synthetic small molecule (C₁₇H₂₀N₈OS, MW 384.46) that integrates a 4,6-dimethylpyrimidine ring, a 1-phenyl-1H-tetrazole moiety, and a central urea group connected via a thioether-propyl linker. While no primary research publications specifically characterizing this compound were identified in the search, its structural features place it within the class of heterocyclic ureas investigated for pharmacological activity. Authoritative vendor technical datasheets describe it as a potent tubulin polymerization inhibitor . The compound is supplied for research use only, typically at ≥95% purity .

Why Generic Substitution of CAS 899968-98-0 with Similar Heterocyclic Ureas Is Unsupportable Without Direct Comparative Data


Compounds within the heterocyclic urea class, including those sharing the tetrazole and pyrimidine substructures, exhibit highly divergent biological activities depending on subtle variations in linker length, substitution patterns, and heterocycle identity. For example, in the N-aryl-N'-tetrazole urea series, a change in the N-aryl substituent from 2,6-diisopropylphenyl to other groups dramatically altered ACAT inhibitory potency and in vivo hypocholesterolemic efficacy . Similarly, the presence of a thioether linkage versus a methylene linker can shift a compound's primary target from ACAT inhibition to tubulin polymerization disruption . Without direct, quantitative comparative data for CAS 899968-98-0 against specific analogs, any claim of superior or distinct activity is purely speculative. The structural complexity of this molecule—combining a dimethylpyrimidine, a phenyl-tetrazole, a thioether-propyl spacer, and a urea core—creates a unique pharmacophore that is unlikely to be functionally replicated by simpler or differently substituted analogs.

Quantitative Differentiation Evidence for CAS 899968-98-0: A Critical Appraisal of Available Data


Tubulin Polymerization Inhibition and Antiproliferative Activity: Potency Profile Across Five Cancer Cell Lines

According to a vendor technical datasheet from Cayman Chemical, this compound acts as a potent tubulin polymerization inhibitor and reduces tumor growth in a panel of five cancer cell lines with the following ED50 values: P-388 (leukemia) 0.0029 μg/mL, SK-N-SH (neuroblastoma) 0.00025 μg/mL, BXPC-3 (pancreas) 0.23 μg/mL, NCI-H460 (lung) 0.00035 μg/mL, and DU-145 (prostate) 0.00072 μg/mL . The highest potency is observed against the SK-N-SH neuroblastoma line (ED50 = 0.00025 μg/mL). However, no comparator data for structurally related analogs (e.g., other tetrazole ureas or pyrimidine-thiourea derivatives) are available under identical assay conditions to establish differentiation.

Tubulin inhibitor Antiproliferative activity Cancer cell line panel

Structural Differentiation from Known ACAT-Inhibiting Tetrazole Ureas: The Role of the 4,6-Dimethylpyrimidine Moiety

A well-characterized class of tetrazole ureas, exemplified by compound 2i (N-(2,6-diisopropylphenyl)-N'-(tetrazole-substituted)urea), acts as potent ACAT inhibitors. Compound 2i lowered plasma total cholesterol by 67% at 3 mg/kg in cholesterol-fed rats and 47% in dogs . CAS 899968-98-0 differs critically from this series by replacing the N-aryl group with a 4,6-dimethylpyrimidin-2-yl moiety and incorporating a thioether-propyl linker. In the ACAT inhibitor literature, the N-aryl substituent was found to be a key determinant of activity, with the 2,6-diisopropylphenyl group proving optimal . The dimethylpyrimidine substitution present in CAS 899968-98-0 has not been evaluated in published ACAT assays, and vendor data indicates the compound instead targets tubulin polymerization , suggesting a fundamental shift in pharmacological mechanism.

ACAT inhibitor Tetrazole urea Heterocyclic urea Structure-activity relationship

Linker-Specific Differentiation: Thioether-Propyl vs. Methylene Linkers in Tetrazole Urea Derivatives

CAS 899968-98-0 contains a distinctive thioether-propyl linker (-S-(CH₂)₃-) connecting the tetrazole and urea moieties. This contrasts with simpler methylene-linked tetrazole ureas (e.g., 1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, CAS 951516-72-6) and compounds where the tetrazole is directly N-attached to the urea . In the broader ACAT inhibitor literature, linker length and composition were found to critically influence activity; optimal activity required an 11-14 carbon chain substituted 1,3 with respect to the amine, and chain substitution generally reduced potency . The thioether sulfur in CAS 899968-98-0 introduces a potential hydrogen bond acceptor and alters the conformational flexibility and electronic profile of the linker, which may affect target binding and metabolic stability relative to all-carbon linkers. However, no published studies directly compare the pharmacological impact of a thioether-propyl linker versus methylene or longer alkyl linkers in tetrazole ureas.

Tetrazole urea Linker chemistry Thioether Structure-activity relationship

Recommended Research Use Cases for CAS 899968-98-0 Based on Available Evidence


Antiproliferative Screening in Neuroblastoma and Leukemia Models

Based on vendor-reported ED50 values, this compound shows the highest potency against SK-N-SH neuroblastoma cells (ED50 = 0.00025 μg/mL) and P-388 leukemia cells (ED50 = 0.0029 μg/mL) . It may serve as a tool compound for tubulin polymerization inhibition studies in these lineages. Researchers should independently verify potency and establish comparator benchmarks against known tubulin inhibitors (e.g., colchicine, vinca alkaloids, or other tetrazole-containing microtubule disruptors) under standardized assay conditions. Procurement is recommended only when the dimethylpyrimidine-tetrazole-thioether-urea scaffold is specifically required.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in Tetrazole Urea Libraries

The unique combination of a 4,6-dimethylpyrimidine cap, a thioether-propyl linker, and a 1-phenyl-1H-tetrazole moiety distinguishes this compound from both the methylene-linked tetrazole ureas and the N-aryl-N'-tetrazole ACAT inhibitor series . This compound can serve as a chemically distinct node in SAR explorations aimed at understanding how linker heteroatom incorporation (thioether vs. methylene) and pyrimidine substitution influence target engagement, selectivity, and ADME properties.

Negative Control or Specificity Tool for ACAT Inhibition Studies

Given the structural divergence from the optimized ACAT inhibitor pharmacophore (which requires specific N-aryl substitution patterns), this compound is not expected to act as a potent ACAT inhibitor. It may be useful as a structurally related negative control in assays designed to confirm the on-target activity of known tetrazole urea ACAT inhibitors such as compound 2i , provided that its lack of ACAT activity is experimentally confirmed by the end user.

Quote Request

Request a Quote for 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.